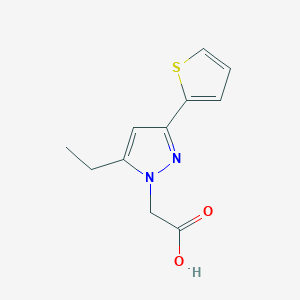

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-8-6-9(10-4-3-5-16-10)12-13(8)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPOLJNXPKYIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound includes a pyrazole ring with an ethyl substituent at the 5-position and a thiophene ring at the 3-position. The synthesis typically involves:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable diketone.

- Introduction of Acetic Acid : The acetic acid moiety is incorporated via a carboxylation reaction or through direct acylation methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown significant activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL |

| Staphylococcus epidermidis | 0.22 - 0.25 µg/mL |

In vitro studies demonstrated that this compound exhibits bactericidal effects, inhibiting biofilm formation and showing potential as a therapeutic agent against resistant strains .

Anti-inflammatory Activity

Pyrazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

| Compound | IC50 (µM) | COX Selectivity |

|---|---|---|

| This compound | 31.4 | COX-2 selective |

| Diclofenac | 54.65 | Reference |

Research indicates that this compound has an IC50 value comparable to established anti-inflammatory drugs, suggesting its potential as a safer alternative with fewer gastrointestinal side effects .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Interaction with COX enzymes to reduce prostaglandin synthesis.

- Receptor Modulation : Potential binding to specific receptors involved in inflammatory pathways, leading to reduced cytokine production.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Studies : A study evaluated multiple derivatives and identified that compounds with similar structures exhibited enhanced antimicrobial efficacy against Gram-positive bacteria .

- Anti-inflammatory Efficacy : In vivo models demonstrated that pyrazole derivatives significantly reduced edema in carrageenan-induced inflammation models, indicating their therapeutic potential .

- Safety Profile : Histopathological evaluations indicated minimal toxicity in animal models, suggesting that these compounds could be developed into safe therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

- Anti-inflammatory and Anticancer Potential : Compounds with similar structures have shown promising anti-inflammatory and anticancer activities. Preliminary studies suggest that 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid may interact with specific molecular targets, modulating various biochemical pathways to exert therapeutic effects .

- Drug Development : The compound's unique structural features make it a candidate for drug development, particularly in designing new pharmaceuticals targeting inflammatory diseases or cancers .

Biochemistry

- Enzyme Inhibition : Research indicates that pyrazole derivatives can act as enzyme inhibitors, potentially useful in regulating metabolic pathways associated with diseases .

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways critical in various physiological processes .

Agricultural Chemistry

- Pesticide Development : Due to its biological activity, there is potential for using this compound in developing new agrochemicals that can serve as pesticides or herbicides .

Material Science

- Functional Materials : The incorporation of thiophene and pyrazole structures into polymers can enhance their electrical conductivity and thermal stability, making them suitable for electronic applications .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of pyrazole derivatives similar to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Research on structurally related compounds demonstrated their ability to induce apoptosis in cancer cell lines. This suggests that this compound could be further explored for its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.